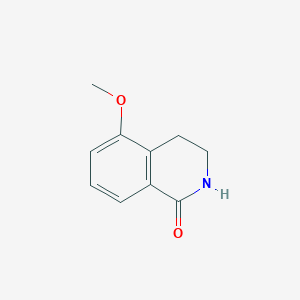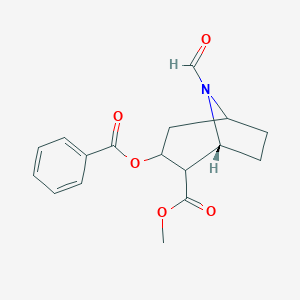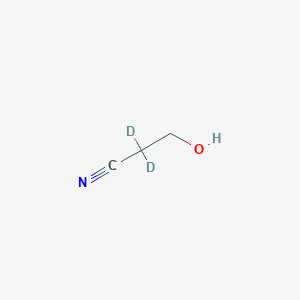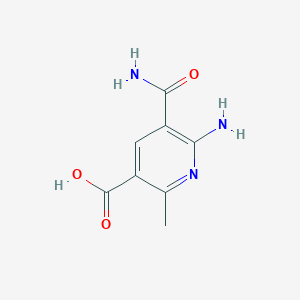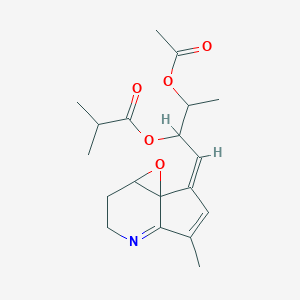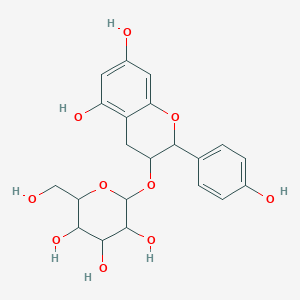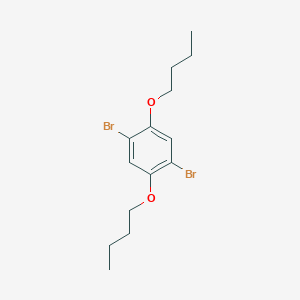![molecular formula C18H21FN2O5 B137589 5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one CAS No. 141120-63-0](/img/structure/B137589.png)
5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one” is also known as Floxuridine . It is an oncology drug that belongs to the class known as antimetabolites . Specifically, Floxuridine is a pyrimidine analog, classified as a deoxyuridine . The drug is usually administered via an artery, and most often used in the treatment of colorectal cancer .
Synthesis Analysis
The biosynthesis of Floxuridine involves the exposure of immobilized Aeromonas salmonicida ATCC 27013 to thymidine and 5-fluorouracil in phosphate buffer at room temperature for one hour, which can synthesize Floxuridine and thymine .Physical And Chemical Properties Analysis
The physical and chemical properties of Floxuridine include a molecular weight of 246.194 g·mol −1 . The melting point of the compound is 150.5 °C (302.9 °F) .Wirkmechanismus
Safety and Hazards
The drug is usually administered via an artery, and most often used in the treatment of colorectal cancer . For colorectal cancer and hepatic metastases, an average adult should be given an intra-arterial dosage of 0.1–0.6 mg/kg/day as a continuous infusion, continued until intolerable toxicity is reached (white blood cell count < 3,500/mm 3 or platelet count < 100,000/mm 3) .
Zukünftige Richtungen
Floxuridine has been used in trials studying the treatment of Neoplasms, Lung Neoplasms, Breast Neoplasms, Head and Neck Neoplasms, and Urinary Bladder Neoplasms, among others . The quality of life and survival rates of individuals that receive continuous hepatic artery infusion of Floxuridine for colorectal cancer metastases is significantly higher than control groups . This suggests potential future directions for the use of this compound in cancer treatment.
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3/t13-,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVOLZHJPLLQT-RRFJBIMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

